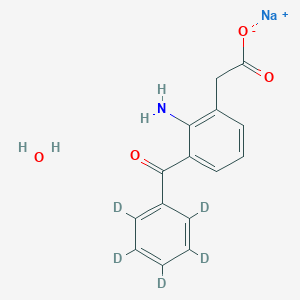
Amfenac (D5 Sodium Hydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amfenac (D5 Sodium Hydrate) is a deuterated form of Amfenac Sodium, which is a non-steroidal anti-inflammatory compound. It possesses antipyretic and analgesic properties and is used for the research of acute and chronic inflammation . The deuterium labeling in Amfenac (D5 Sodium Hydrate) is primarily used as a tracer in drug development processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Amfenac (D5 Sodium Hydrate) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Amfenac Sodium molecule. The process involves the substitution of hydrogen atoms with deuterium atoms in the benzoyl group of Amfenac . The reaction conditions typically involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium .
Industrial Production Methods
The industrial production of Amfenac (D5 Sodium Hydrate) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Amfenac (D5 Sodium Hydrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The deuterium atoms can be substituted with other isotopes or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation.
Major Products Formed
Applications De Recherche Scientifique
Amfenac (D5 Sodium Hydrate) has a wide range of scientific research applications, including:
Mécanisme D'action
Amfenac (D5 Sodium Hydrate) exerts its effects by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting these enzymes, Amfenac reduces inflammation, alleviates pain, and lowers fever . The deuterium labeling does not significantly alter the mechanism of action but provides a means to trace the compound in biological systems .
Comparaison Avec Des Composés Similaires
Amfenac (D5 Sodium Hydrate) is compared with other non-steroidal anti-inflammatory drugs (NSAIDs) such as:
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties but without deuterium labeling.
Naproxen: An NSAID with a longer half-life compared to Amfenac but also lacks deuterium labeling.
Ketoprofen: Similar to Amfenac in terms of anti-inflammatory properties but differs in its pharmacokinetic profile
The uniqueness of Amfenac (D5 Sodium Hydrate) lies in its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies .
Propriétés
Formule moléculaire |
C15H14NNaO4 |
|---|---|
Poids moléculaire |
300.30 g/mol |
Nom IUPAC |
sodium;2-[2-amino-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetate;hydrate |
InChI |
InChI=1S/C15H13NO3.Na.H2O/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10;;/h1-8H,9,16H2,(H,17,18);;1H2/q;+1;/p-1/i1D,2D,3D,5D,6D;; |
Clé InChI |
QZNJPJDUBTYMRS-MWOUIWNMSA-M |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC(=C2N)CC(=O)[O-])[2H])[2H].O.[Na+] |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole](/img/structure/B12434436.png)
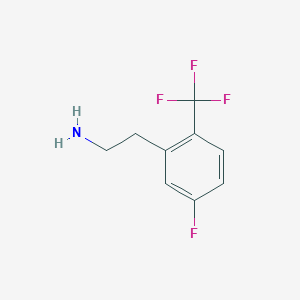
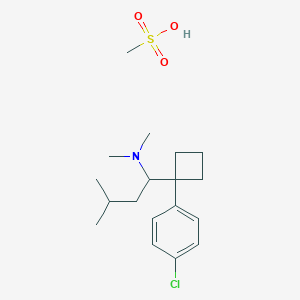
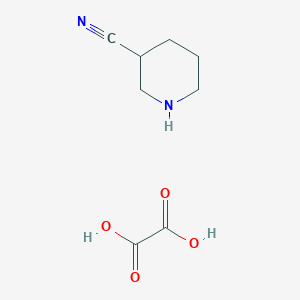
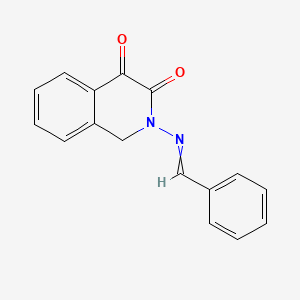
![6-fluoro-3-[(1E)-2-(2H-1,2,3,4-tetrazol-5-yl)ethenyl]-1H-indole](/img/structure/B12434449.png)

![4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine](/img/structure/B12434454.png)
![(8-Acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl)methyl acetate](/img/structure/B12434459.png)
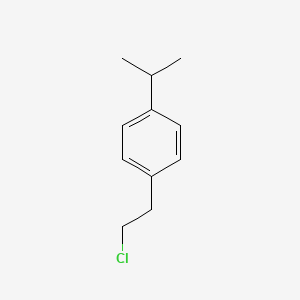
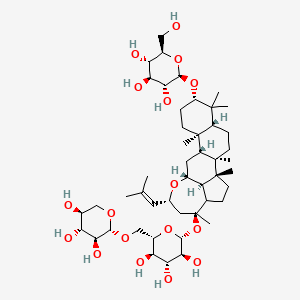
![1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine](/img/structure/B12434481.png)
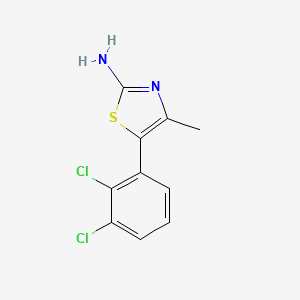
![2-(Morpholin-4-YL)ethyl (4E)-6-{4-hydroxy-6-methoxy-7-methyl-1-[2-(morpholin-4-YL)ethoxy]-3-oxo-1H-2-benzofuran-5-YL}-4-methylhex-4-enoate](/img/structure/B12434495.png)
